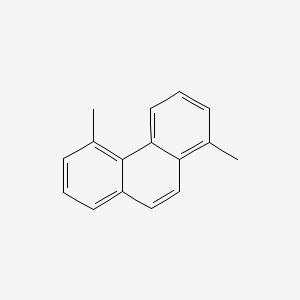

1,5-Dimethylphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-5-4-8-15-14(11)10-9-13-7-3-6-12(2)16(13)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIXYWLBBKHPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC(=C3C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984805 | |

| Record name | 1,5-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66271-87-2 | |

| Record name | Phenanthrene, 1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066271872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,5 Dimethylphenanthrene and Its Isomers

Regiospecific Synthetic Routes for Dimethylphenanthrenes

The controlled synthesis of specific dimethylphenanthrene isomers requires sophisticated chemical strategies that can direct the formation of carbon-carbon bonds at precise locations on the aromatic framework.

Directed Ortho Metalation (DoM) and Remote Metalation (DreM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic rings in a regiospecific manner. researchgate.netnih.gov This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. This generates a stabilized aryllithium intermediate that can then react with an electrophile. researchgate.net Common DMGs include amides, carbamates, and methoxy (B1213986) groups. researchgate.netnih.gov

For the synthesis of substituted phenanthrenes, a combination of DoM and Directed remote Metalation (DreM) can be employed. A notable application of this is in the synthesis of various dimethylphenanthrene isomers. rsc.orgmasterorganicchemistry.com The general approach involves the DoM of an N,N-diethylbenzamide, followed by a Suzuki-Miyaura cross-coupling reaction to form a biphenyl (B1667301) system. Subsequent intramolecular cyclization via DreM, where the initial directing group facilitates metalation at a remote position on the second aromatic ring, leads to the phenanthrene (B1679779) core. rsc.orgmasterorganicchemistry.com This sequence allows for the preparation of specific isomers in gram quantities. rsc.orgmasterorganicchemistry.com

While this methodology has been successfully applied to synthesize isomers like 1,7-dimethylphenanthrene, its direct application to 1,5-dimethylphenanthrene would depend on the appropriate selection of starting materials and the regiochemical outcome of the metalation steps. rsc.orgmasterorganicchemistry.com

Suzuki–Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is characterized by its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov

In the context of dimethylphenanthrene synthesis, the Suzuki-Miyaura reaction is often a key step in multi-step strategies. rsc.orgmasterorganicchemistry.com For instance, it can be used to couple a substituted phenylboronic acid with a substituted aryl halide to construct the biphenyl backbone, which is a precursor to the phenanthrene system. The regiospecificity of the final product is dictated by the substitution pattern of the coupling partners. rsc.orgmasterorganicchemistry.com

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol/Water |

| Temperature | Reflux |

| Reactants | Aryl halide, Arylboronic acid |

This table represents typical conditions and may vary depending on the specific substrates.

Palladium-Catalyzed Domino Reactions for Phenanthrene Framework Construction

One such strategy involves a palladium/norbornadiene-catalyzed one-pot reaction of aryl iodides with ortho-bromobenzoyl chlorides. chemistrysteps.com This process proceeds through a sequence of ortho-C-H activation, decarbonylation, and a retro-Diels-Alder reaction to furnish the phenanthrene skeleton. chemistrysteps.com The choice of palladium catalyst and ligands is crucial for the success of this transformation, with Pd(OAc)₂ often being the most effective catalyst. chemistrysteps.com This method has been shown to be tolerant of a variety of functional groups on the starting materials, providing access to a range of substituted phenanthrenes. chemistrysteps.com

Table 2: Optimization of a Palladium-Catalyzed Domino Reaction for Phenanthrene Synthesis

| Entry | Palladium Catalyst | Ligand | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | - |

| 2 | PdCl₂ | PPh₃ | - |

| 3 | Pd(dba)₂ | PPh₃ | - |

| 4 | Pd(OAc)₂ | PPh₃ | 98 |

Data adapted from a study on the synthesis of phenanthrene derivatives. chemistrysteps.com The specific yield corresponds to a model reaction and not necessarily the synthesis of this compound.

Alternative Synthetic Approaches to Methylated Phenanthrenes

Beyond the more common catalytic cross-coupling and directed metalation strategies, other methods can be employed for the synthesis of the phenanthrene core.

Deoxygenation of Arene Endoxides

Arene endoxides, which can be formed through the cycloaddition of singlet oxygen to aromatic compounds, represent potential precursors to phenanthrenes. The deoxygenation of these endoxides would lead to the corresponding aromatic system. While the direct deoxygenation of a this compound endoxide has not been extensively reported in modern literature, the formation of phenanthrene arene oxides is a known process. For instance, the ozonolysis of phenanthrene can lead to the formation of an initial ozonide at the 9,10-bond, which can then be further transformed.

The deoxygenation of related phenolic compounds is a well-established transformation. Methods for the deoxygenation of phenols often involve the conversion of the hydroxyl group into a better leaving group, such as a triflate or tosylate, followed by a reduction step. Catalytic systems based on palladium on carbon (Pd/C) with a hydrogen source or other reducing agents can be effective for this purpose. This type of strategy could potentially be adapted for the deoxygenation of hydroxylated phenanthrene derivatives, which might be accessible from the corresponding arene oxides.

Annulation Reactions via Naphthalene (B1677914) Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, provide a classical yet viable route to phenanthrenes. The Haworth synthesis is a well-known example of this approach. In a typical Haworth synthesis of phenanthrene, naphthalene undergoes a Friedel-Crafts acylation with succinic anhydride. The resulting keto-acid is then subjected to a reduction (e.g., Clemmensen reduction) to remove the carbonyl group, followed by an intramolecular Friedel-Crafts reaction (ring closure) and subsequent aromatization to yield the phenanthrene core.

By using a substituted naphthalene, such as 1,8-dimethylnaphthalene, and an appropriate dicarboxylic acid anhydride, this method could theoretically be adapted to synthesize this compound. The regioselectivity of the initial acylation step on the substituted naphthalene would be a critical factor in determining the final isomer distribution.

Another annulation approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene (B86901) ring. While naphthalene itself is not a very reactive diene in the Diels-Alder reaction, appropriately substituted naphthalenes can react with reactive dienophiles under certain conditions to build the third ring of the phenanthrene system. The subsequent aromatization of the newly formed ring would complete the synthesis.

Oxidative Photocyclization and Related Cyclization Methods

The synthesis of phenanthrenes and their derivatives, including this compound, is frequently achieved through the photochemical cyclization of stilbene-type precursors, a method famously known as the Mallory reaction. nih.govwikipedia.org This reaction proceeds via the UV light-induced intramolecular cyclization of a stilbene (B7821643) derivative to a dihydrophenanthrene intermediate. wikipedia.orgoup.com Subsequent oxidation of this intermediate, typically using an oxidant like iodine or oxygen, leads to the formation of the stable aromatic phenanthrene ring system. nih.govwikipedia.orgoup.com

The general mechanism begins with the photoisomerization of the more stable trans-stilbene (B89595) precursor to the cis-isomer. nih.gov Only the cis-isomer possesses the necessary geometry for the subsequent electrocyclic ring closure to form the dihydrophenanthrene. nih.govwikipedia.org This cyclization is a reversible process governed by Woodward-Hoffmann rules. wikipedia.org The unstable dihydrophenanthrene is then trapped by an oxidizing agent, which facilitates an aromatization step to yield the final phenanthrene product. wikipedia.org

Several improvements to the classical Mallory reaction have been developed to enhance yields and accommodate more sensitive substrates. One significant advancement involves the use of scavengers to neutralize the hydriodic acid (HI) produced when iodine is used as the oxidant. oup.comresearchgate.net Tetrahydrofuran (THF) has been identified as an efficient and inexpensive scavenger for this purpose. oup.comresearchgate.netoup.com Another approach employs a stoichiometric amount of iodine in degassed solvents with an epoxide, such as propylene (B89431) oxide, to trap the HI byproduct, which prevents potential side reactions with the substrate. oup.commdpi.com

Continuous flow photoreactors represent a modern approach to this synthesis, offering improved scalability and efficiency. beilstein-journals.org Traditional batch reactions are often limited by low concentrations and long reaction times, making gram-scale synthesis challenging. beilstein-journals.org Flow chemistry setups, however, allow for better light penetration and more controlled reaction conditions, leading to faster and cleaner reactions with good to excellent yields for various phenanthrenes. beilstein-journals.org

The regioselectivity of the photocyclization is a critical factor, especially when synthesizing substituted phenanthrenes like this compound from a precursor such as 3,3'-dimethylstilbene. The cyclization of meta-substituted stilbenes can potentially lead to a mixture of isomers. For instance, the oxidative cyclization of meta-methylstilbene yields a nearly 1:1 mixture of 2- and 4-methylphenanthrene (B104401), which are challenging to separate. nih.gov However, the regioselectivity is strongly influenced by the electronic and steric properties of the substituents. numberanalytics.com While some reactions with meta-substituents result in a statistical distribution of products, other systems show strong preference for the formation of a single regioisomer. nih.gov

Control of Stereochemistry and Isomer Specificity in Synthesis

Achieving control over isomer specificity is a significant challenge in the synthesis of polysubstituted phenanthrenes. The substitution pattern on the stilbene precursor directly influences the potential for forming different regioisomers. For a precursor like 3,3'-dimethylstilbene, photocyclization can theoretically lead to the formation of this compound and 1,7-dimethylphenanthrene.

The distribution of the resulting isomers is governed by the positions at which the new carbon-carbon bond forms. The electronic properties and steric hindrance of the substituents on the aromatic rings of the stilbene precursor are key factors that direct the cyclization. numberanalytics.com In some cases, the reaction can be highly regioselective, yielding predominantly one isomer. nih.gov For example, eliminative photocyclization strategies have been employed to control selectivity by using a leaving group, such as a methoxy group, to direct the ring closure before being eliminated. nih.govmdpi.com Mallory demonstrated that using acidic conditions could promote the elimination of a methoxy group to selectively synthesize 2-methylphenanthrene (B47528) or 4-methylphenanthrene from the same precursor, avoiding the isomeric mixture produced under standard oxidative conditions. nih.govmdpi.com

The reaction temperature can also be a tool to influence the regiochemistry of Mallory photocyclizations, in some cases allowing for the selective formation of one regioisomer over another. researchgate.net

Challenges in Isomer Isolation and Purification

The isolation and purification of a specific dimethylphenanthrene isomer from a reaction mixture containing other isomers presents a considerable challenge. This difficulty arises because isomers of dimethylphenanthrene, as with other polycyclic aromatic hydrocarbon (PAH) isomers, often possess very similar physical and chemical properties. nih.gov These similarities include boiling points, melting points, and solubility in common solvents, which renders traditional separation techniques like distillation and simple crystallization often ineffective for achieving high purity. nih.gov

For instance, the separation of diisopropylnaphthalene (DIPN) isomers, which face similar challenges, shows that distillation can only enrich a mixture, not separate individual isomers with close boiling points. nih.gov The formation of eutectic mixtures can further complicate purification by melt crystallization, placing a limit on the achievable purity. nih.gov

Consequently, the purification of PAH isomers typically requires more sophisticated and labor-intensive chromatographic techniques. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose. nih.govnih.gov However, even with these methods, separating specific isomers can be difficult. nih.gov The choice of stationary phase and mobile phase is critical for achieving successful separation. Techniques such as thin-layer chromatography (TLC) are also used, often in conjunction with column chromatography and HPLC, to isolate pure compounds from complex environmental or synthetic mixtures. nih.govresearchgate.net

Spectroscopic and Computational Characterization of 1,5 Dimethylphenanthrene

Advanced Vibrational Spectroscopy of Dimethylphenanthrenes

Vibrational spectroscopy is a cornerstone in the identification and differentiation of dimethylphenanthrene (DMP) isomers. Techniques such as gas-phase infrared spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy offer unique fingerprints for these closely related compounds.

The infrared spectra of DMP isomers, which are important in atmospheric and astronomical contexts, have been recorded in the gas phase to understand their vibrational properties. nih.govresearchgate.net For instance, studies on isomers like 1,9-DMP and 2,4-DMP involved recording spectra at elevated temperatures (e.g., 110 °C) using long-path gas cells to achieve sufficient vapor pressure. nih.govresearchgate.netacs.org

The resulting spectra display characteristic bands corresponding to different vibrational modes. Key regions of interest include:

Aromatic C–H stretching: These vibrations typically appear above 3000 cm⁻¹. vscht.cz

Methyl C–H stretching: Both symmetric and asymmetric stretches are observed, usually around 2900 cm⁻¹. researchgate.net

Aromatic C–H out-of-plane bending: Intense bands in this region, often around 800 cm⁻¹, can be unique identifiers for different DMP isomers. researchgate.net

However, assigning these observed bands to specific molecular motions is not always straightforward. The complexity of the spectra, which may include overtone and combination bands, necessitates the use of theoretical calculations for accurate and unambiguous assignments. nih.govacs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for DMPs |

| Aromatic C-H Stretch | 3000-3100 | Differentiates from alkanes |

| Methyl C-H Stretch | ~2900 | Identifies methyl group presence |

| C=C Ring Stretch | 1400-1600 | Characteristic of the aromatic core |

| C-H Out-of-Plane Bend | 750-850 | Often intense and isomer-specific |

Differentiating between the various isomers of dimethylphenanthrene is a significant analytical challenge, as they often co-elute in chromatographic separations and produce very similar mass spectra. tandfonline.com Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with gas chromatography (GC-FTIR), serves as a powerful complementary technique. tandfonline.commonash.edu

The fundamental principle behind this application is that each DMP isomer possesses a unique infrared spectrum. tandfonline.com Even subtle differences in the placement of the methyl groups on the phenanthrene (B1679779) core lead to distinct vibrational modes and, consequently, different patterns of infrared absorption. This uniqueness in the "fingerprint" region of the IR spectrum allows for the positive identification and quantification of individual isomers within a complex mixture, a task that is often difficult to achieve with mass spectrometry alone. tandfonline.commonash.edu Vibrational spectroscopy can distinguish between racemic and enantiomeric forms of compounds due to differences in crystal symmetry and hydrogen bonding. thermofisher.com

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, is indispensable for interpreting experimental spectra and gaining deeper insight into the electronic properties of molecules like 1,5-dimethylphenanthrene.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and vibrational frequencies of PAHs. nih.govsemanticscholar.org For DMP isomers, calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311G**, which provide a good balance between accuracy and computational cost. nih.govresearchgate.netacs.org

The first step in these calculations is geometry optimization, where the lowest energy structure of the molecule is determined. mdpi.comresearchgate.net Following this, vibrational frequency calculations are performed. These theoretical frequencies, while often systematically higher than experimental values, can be scaled to provide excellent agreement with observed spectra. nih.gov This process is crucial for assigning the bands in experimental IR spectra to specific atomic motions (e.g., stretching, bending). nih.govresearchgate.net

| Computational Method | Purpose | Common Functional/Basis Set |

| Geometry Optimization | Find the most stable molecular structure | B3LYP/6-311G |

| Harmonic Frequency Calculation | Predict vibrational frequencies and intensities | B3LYP/6-311G |

| Scaled Quantum Mechanical (SQM) Force Field | Refine frequency assignments | N/A |

While the harmonic approximation is a useful starting point, real molecular vibrations are anharmonic. chemrxiv.org This means that simply calculating harmonic frequencies can lead to ambiguities in spectral assignments. nih.govresearchgate.netacs.org To address this, anharmonic frequency calculations are performed. These calculations, while more computationally demanding, provide a more accurate prediction of the observed vibrational frequencies. iastate.educhemrxiv.org

The significance of anharmonic calculations is twofold:

Improved Accuracy: They account for the non-parabolic nature of the potential energy surface, leading to frequencies that are closer to experimental values. iastate.edunih.govnih.gov

Prediction of Overtones and Combination Bands: Anharmonic calculations can predict the frequencies and intensities of non-fundamental bands (overtones and combinations), which are often observed in experimental spectra but are absent in harmonic calculations. acs.org

Studies on DMP isomers have shown that the degree of anharmonicity can vary for different types of vibrations within the same molecule. acs.org

Beyond vibrational properties, computational chemistry allows for the exploration of a molecule's electronic structure and reactivity. The analysis of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP) are key to this understanding. malayajournal.org

Frontier Molecular Orbitals (FMO): This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org A large HOMO-LUMO gap implies high stability.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. malayajournal.orgrsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org For a molecule like this compound, an MEP map would highlight the electron-rich pi system of the aromatic rings and predict the most likely sites for electrophilic attack.

Crystal Structure Prediction (CSP) and Solid-State Characteristics

Detailed experimental or computational studies on the crystal structure of this compound are not available in the reviewed literature. However, the methodologies for such characterization are well-established, as demonstrated by research on its isomers.

Application of Computational Algorithms for Crystal Packing

Modern computational chemistry offers powerful tools for predicting the crystal structure of organic molecules from first principles. Algorithms such as random structure searching and genetic algorithms are at the forefront of this field. For instance, a workflow combining the random structure generator, Genarris, and the genetic algorithm, GAtor, has been successfully applied to predict the crystal structures of various organic molecules, including the twisted arene 4,5-dimethylphenanthrene (B14150737). This approach involves generating a multitude of possible crystal packings and then using quantum mechanical calculations, such as dispersion-inclusive density functional theory (DFT), to rank them by stability. Such a computational strategy could be directly applied to this compound to predict its most likely crystal packing arrangements and polymorphs.

Stereochemical Influence on Solid-State Structures (e.g., 4,5-DMP)

The stereochemistry of a molecule plays a crucial role in determining its solid-state structure. The spatial arrangement of substituent groups influences intermolecular interactions and, consequently, the crystal packing. In the case of the highly congested phenanthrene derivative, 4,5-dimethylphenanthrene (4,5-DMP), the steric hindrance between the methyl groups in the bay region forces the phenanthrene backbone to adopt a twisted conformation. This deviation from planarity is a key factor in its crystal packing. Computational studies on 4,5-DMP have shown that the experimental crystal structure is correctly identified as the most stable arrangement by CSP methods. For this compound, the methyl groups are positioned in less sterically hindered locations, which would likely result in a significantly different, and presumably more planar, molecular conformation and a distinct crystal packing motif compared to 4,5-DMP.

Conformational Analysis and Energetic Studies

Specific theoretical predictions of conformational kinetic isotope effects (CKIEs) and detailed thermodynamic analyses of the stereodynamic processes for this compound have not been reported. However, studies on related bridged biphenyl (B1667301) systems provide a framework for understanding these phenomena.

Theoretical Predictions of Conformational Kinetic Isotope Effects (CKIEs)

Conformational kinetic isotope effects are subtle effects on the rate of conformational changes upon isotopic substitution. Theoretical predictions of CKIEs are typically performed using density functional theory to map the potential energy surface and calculate the vibrational frequencies of the ground state and transition state structures. For example, in a study of dihydrodimethylphenanthrene, a related compound, significant entropic contributions to its inverse CKIE were identified. The study highlighted that the Bigeleisen-Mayer formalism, which is often used to interpret KIEs, does not always correlate with the dissection of the isotope effect into enthalpic and entropic components. A similar computational investigation could be undertaken for this compound to predict its CKIEs and to understand the influence of methyl group deuteration on its conformational dynamics.

Enthalpy and Entropy Contributions to Stereodynamic Processes

The stereodynamic processes of a molecule, such as conformational interconversions, are governed by the activation parameters of enthalpy (ΔH‡) and entropy (ΔS‡). These parameters can be computationally derived from the potential energy surface and vibrational frequency calculations. In the case of dihydrodimethylphenanthrene, theoretical studies have successfully dissected the free energy of activation (ΔG‡) into its enthalpic and entopic contributions, revealing the significant role of vibrational entropy. For a molecule like this compound, understanding these contributions would provide a deeper insight into the flexibility of the molecule and the nature of the transition states separating its conformers.

While direct data for this compound is currently absent from the scientific literature, the established computational methodologies demonstrated for its isomers and related compounds provide a clear roadmap for future research into its spectroscopic and computational characterization.

Environmental Geochemistry and Distribution of 1,5 Dimethylphenanthrenes

The journey of 1,5-dimethylphenanthrene is a tale of transformation, with its presence in sedimentary rocks, crude oils, and even the far reaches of space, revealing the complex chemical pathways that govern its formation and distribution.

Presence in Sedimentary Rocks, Coals, and Crude Oils

This compound is a common constituent of the aromatic fraction of organic matter found in sedimentary rocks, coals, and crude oils. Its genesis is intrinsically linked to the diagenesis and catagenesis of terrestrial organic matter, particularly the resins of higher plants. During these geological processes, complex organic precursors, such as diterpenoids, undergo a series of chemical alterations, including cyclization, aromatization, and alkylation, leading to the formation of various phenanthrene (B1679779) isomers, including this compound.

The relative concentration of this compound compared to other dimethylphenanthrene (DMP) isomers can vary significantly depending on the specific source of the organic matter and the depositional environment. For instance, crude oils derived from source rocks rich in higher plant material often exhibit a distinct DMP distribution pattern.

Identification in Atmospheric and Extraterrestrial Samples (IDPs, Meteorites)

Beyond its terrestrial origins, this compound has been identified in atmospheric and extraterrestrial materials, highlighting its formation in a variety of high-energy environments. In the Earth's atmosphere, this compound can be found in particulate matter, often associated with both natural and anthropogenic combustion processes. colorado.eduepa.govepa.govthesalmons.org

More intriguing is its detection in interplanetary dust particles (IDPs) and carbonaceous chondrite meteorites. The presence of this compound and other PAHs in these extraterrestrial samples suggests that complex organic molecules can be synthesized in space, potentially through gas-phase reactions in the outflows of carbon-rich stars or in the solar nebula. This discovery has profound implications for understanding the prebiotic chemistry of the early solar system and the potential for the delivery of organic compounds to the early Earth.

Differentiation of Petrogenic, Pyrogenic, and Diagenetic Origins

A key aspect of studying this compound in the environment is the ability to distinguish between its different sources: petrogenic, pyrogenic, and diagenetic.

Petrogenic sources refer to the release of this compound from crude oil and other petroleum products. esaa.orgnih.govresearchgate.net In these sources, alkylated PAHs, including the dimethylphenanthrenes, are typically more abundant than their parent compound, phenanthrene. floridadep.gov The distribution of isomers is a result of the slow, low-temperature geological processes of diagenesis and catagenesis.

Pyrogenic sources involve the incomplete combustion of organic matter at high temperatures, such as in forest fires, volcanic eruptions, and industrial processes. esaa.orgnih.govresearchgate.netnih.gov Pyrogenic PAH assemblages are characterized by a higher proportion of the parent, unsubstituted PAHs relative to their alkylated counterparts. floridadep.gov Therefore, a lower relative abundance of this compound compared to phenanthrene can be indicative of a pyrogenic origin.

Diagenetic origin refers to the formation of this compound from natural precursors in sedimentary environments through low-temperature geological and biological processes. ethz.ch The specific isomer distribution from diagenetic pathways can provide clues about the original organic material and the conditions of its transformation. researchgate.net

The differentiation between these sources is often achieved by examining the ratios of various PAH compounds.

Application as Geochemical Biomarkers and Maturity Indicators

The distribution of this compound and its isomers is not only a marker of origin but also a powerful tool for assessing the thermal maturity of source rocks and petroleum.

Dimethylphenanthrene Ratios in Petroleum Geochemistry

In the field of petroleum geochemistry, various ratios of dimethylphenanthrene isomers are employed to correlate crude oils with their source rocks and to understand the depositional environment and organic matter input. While specific ratios involving this compound are part of a broader analysis of DMP isomers, the relative abundance of the 1,7-, 2,6-, and 3,5-dimethylphenanthrene (B1616802) isomers are often key indicators. For example, the Dimethylphenanthrene Index (DPI) is calculated based on the relative abundances of the more stable β-substituted isomers (like 2,6- and 3,5-DMP) to the less stable α-substituted isomers (like 1,7-DMP).

One study on lacustrine source rocks utilized the ratio of (2,6- + 2,7-)/1,5-dimethylnaphthalenes as a maturity parameter, demonstrating the utility of comparing isomers with different thermal stabilities. nih.gov Although this specific ratio uses dimethylnaphthalenes, the principle of using isomers with varying stability, such as this compound, is a fundamental concept in these analyses. A novel biomarker-based index for inferring source input in light crude oils was developed using the ratio of (isopimarane + 1,7-dimethylphenanthrene)/(retene + 16β(H) phyllocladane), where elevated values suggested a dominant gymnosperm-derived input. copernicus.org

| Parameter | Formula | Geochemical Significance |

| Dimethylphenanthrene Index (DPI) | Varies, but generally a ratio of more stable to less stable isomers | Indicates thermal maturity and can help in oil-source rock correlation. |

| (2,6- + 2,7-)/1,5-dimethylnaphthalenes | [(2,6-DMN) + (2,7-DMN)] / (1,5-DMN) | Used as a maturity parameter in lacustrine source rocks. nih.gov |

| Gymnosperm Input Index | (isopimarane + 1,7-dimethylphenanthrene)/(retene + 16β(H) phyllocladane) | Elevated values suggest a dominant contribution from gymnosperm resins to the source organic matter. copernicus.org |

Thermal Maturity Assessment Using Alkylated Phenanthrenes

The thermal stability of different alkylated phenanthrene isomers varies. As organic matter in source rocks is subjected to increasing temperatures during burial, less stable isomers are converted to more stable forms. This predictable change in isomer distribution is the basis for using these compounds as maturity indicators.

Generally, phenanthrenes with methyl groups in the β-positions (2, 3, 6, and 7) are more thermally stable than those with methyl groups in the α-positions (1, 4, 5, 8, 9, and 10). Therefore, with increasing thermal maturity, the relative concentration of isomers like 2,6- and 3,5-dimethylphenanthrene is expected to increase at the expense of less stable isomers like this compound.

By analyzing the relative abundance of this compound in relation to its more stable counterparts, geochemists can estimate the level of thermal maturity that a source rock or crude oil has experienced. This information is crucial for assessing the potential for hydrocarbon generation in a sedimentary basin. The effective application range for some alkylphenanthrene-related maturity parameters has been found to be between 0.84–2.06% Ro, a measure of vitrinite reflectance. nih.gov

Molecular Indicators for Palaeosalinity and Depositional Environments

The study of past salinity levels, or palaeosalinity, and the nature of depositional environments is crucial for reconstructing historical climates and geological settings. While various geochemical proxies exist, the distribution of certain organic molecules, including dimethylphenanthrenes (DMPs), has shown promise in this field.

Research into the distribution of methylphenanthrene isomers in sedimentary rocks and crude oils has revealed that the relative abundances of these compounds can be influenced by the salinity of the depositional environment. For instance, studies have shown that in some lacustrine (lake) sediments, particularly those with lower salinity (fresh to brackish water), 1-methylphenanthrene (B47540) and 9-methylphenanthrene (B47486) may be more prominent, especially when higher plants are the dominant source of organic matter. Conversely, in environments with higher salinity, such as salt lagoons or certain marine settings, the relative concentrations of 2-methylphenanthrene (B47528) and 3-methylphenanthrene (B47518) tend to increase.

While direct and extensive research specifically pinpointing this compound as a standalone palaeosalinity indicator is still developing, the broader trends observed for dimethylphenanthrene isomers suggest its potential utility. The underlying principle is that the microbial communities and the types of organic matter precursors present in saline versus freshwater environments differ significantly. These differences in biological input and early diagenetic processes can lead to distinct isomer patterns in the resulting sedimentary organic matter. For example, certain bacteria and algae that thrive in saline or hypersaline conditions may produce precursor molecules that preferentially form specific DMP isomers upon geological maturation.

Further investigation into the precise relationship between this compound concentrations and palaeosalinity is warranted. By analyzing its distribution in a wide range of well-characterized depositional environments, from freshwater deltas to hypersaline lagoons, a more definitive correlation could be established, adding another valuable tool to the geochemist's toolkit for palaeoenvironmental reconstruction.

Isomer-Specific Distribution Patterns in Environmental Studies

The unique arrangement of methyl groups on the phenanthrene backbone results in several different isomers of dimethylphenanthrene. The relative abundance of these isomers can vary significantly depending on their source, providing a "fingerprint" that can be used to trace the origin of organic matter and pollutants in the environment.

Discrimination of Anthropogenic and Natural Sources (e.g., Wood Combustion vs. Mobile Sources)

Distinguishing between natural and anthropogenic (human-caused) sources of PAHs is a critical aspect of environmental monitoring and pollution control. The isomer-specific distribution of dimethylphenanthrenes, including this compound, has emerged as a valuable tool in this endeavor. Different combustion processes and fuel types produce characteristic PAH isomer patterns.

Wood combustion , a significant source of PAHs, releases a complex mixture of these compounds. The composition of this mixture can depend on factors such as the type of wood being burned and the combustion conditions (e.g., temperature, oxygen availability). Research on emissions from residential wood burning has shown that it contributes a variety of PAHs to the atmosphere.

Mobile sources , such as gasoline and diesel-powered vehicles, are another major contributor of PAHs to the environment. The composition of exhaust emissions varies with engine type, fuel composition, and the presence of emission control technologies.

By analyzing the relative concentrations of different dimethylphenanthrene isomers, including this compound, in environmental samples like air, soil, or sediment, scientists can often differentiate between the contributions of these various sources. For example, specific isomer ratios might be characteristic of wood smoke, while different ratios might point towards vehicle exhaust as the primary contributor. This source apportionment is crucial for developing effective strategies to mitigate air and environmental pollution.

Below is an interactive data table summarizing hypothetical relative abundance data of selected dimethylphenanthrene isomers from different sources, illustrating how such data can be used for source discrimination.

| Isomer | Wood Combustion (%) | Mobile Sources (%) |

| This compound | 15 | 10 |

| 1,7-Dimethylphenanthrene | 25 | 20 |

| 2,6-Dimethylphenanthrene | 20 | 30 |

| 3,6-Dimethylphenanthrene | 10 | 15 |

| Other DMPs | 30 | 25 |

Note: The data in this table is illustrative and intended to demonstrate the concept of isomer-specific distribution for source apportionment. Actual values can vary depending on specific conditions.

Long-Range Transport and Environmental Fate in Remote Areas

The presence of this compound and other PAHs in remote environments, such as the Arctic and high-altitude regions, is a testament to their ability to undergo long-range atmospheric transport. nih.gov These compounds, once released into the atmosphere from industrial areas, vehicle emissions, or biomass burning, can be carried by wind currents over vast distances before being deposited in pristine ecosystems. nih.gov

The environmental fate of this compound during transport is influenced by several factors. In the atmosphere, it can exist in both the gas phase and adsorbed onto particulate matter. The partitioning between these two phases depends on its volatility and ambient temperature. nih.gov While in the atmosphere, it can undergo chemical transformations, such as oxidation, which can alter its structure and toxicity. nih.gov

The persistence of PAHs like this compound in the atmosphere allows for their transport to remote regions where they can accumulate in snow, ice, and sediments. nih.gov The study of these compounds in such environments provides a valuable record of historical pollution trends and the global reach of anthropogenic activities. The analysis of ice cores, for instance, can reveal changes in atmospheric PAH concentrations over centuries, offering insights into the history of industrialization and global combustion patterns. The presence of this compound in these remote archives underscores the interconnectedness of the global environment and the far-reaching consequences of pollutant emissions.

Biogeochemical Transformations of 1,5 Dimethylphenanthrenes

Microbial Degradation Mechanisms of Alkylphenanthrenes

The microbial breakdown of alkyl-substituted phenanthrenes like 1,5-dimethylphenanthrene is a complex process governed by various environmental conditions and the specific enzymatic capabilities of the microorganisms involved.

Aerobic and Anaerobic Biodegradation Pathways

Under aerobic conditions , bacteria and fungi utilize oxygenases to initiate the breakdown of the aromatic rings. researchgate.net This process typically involves the oxidation of the benzene (B151609) rings to form cis-dihydrodiols, which are then further metabolized, often leading to ring cleavage and eventual conversion to carbon dioxide and water. researchgate.netfrontiersin.org Studies have shown that under aerobic conditions, the degradation of PAHs can be more rapid for certain compounds compared to anaerobic degradation. dss.go.th For instance, a facultative anaerobic bacterium, Shewanella putrefaciens CN32, demonstrated a higher degradation of aromatic compounds under anaerobic conditions (53.94%) compared to aerobic conditions (43.86%), although phenanthrenes were among the less degraded PAHs in both scenarios. researchgate.net

Anaerobic biodegradation of PAHs is a more recently understood process and is crucial in oxygen-depleted environments like sediments and certain subsurface soils. nih.govnih.gov In the absence of oxygen, microorganisms employ different strategies. nih.gov For non-substituted PAHs, a common initial step is carboxylation, where a carboxyl group is added to the aromatic ring. nih.gov This activation step is chemically demanding but creates a "biochemical handle" for subsequent enzymatic reactions. nih.gov For alkylated PAHs, an alternative activation mechanism involves the addition of fumarate (B1241708) to a methyl group or alkyl side chain. nih.gov Following activation, the aromatic rings are reduced before cleavage. nih.gov While often slower than aerobic pathways, anaerobic degradation, particularly under denitrifying conditions, can be a significant process for the removal of three- and four-ring PAHs like phenanthrene (B1679779). dss.go.th

Isomer-Specific Susceptibility to Biodegradation

The position of methyl groups on the phenanthrene molecule significantly influences its susceptibility to microbial attack. Different bacterial strains exhibit distinct preferences for degrading specific isomers. For example, studies on methylphenanthrene (MP) isomers have revealed that some bacteria preferentially degrade 2-MP over 1-MP, while others show the opposite preference or degrade both at similar rates. nih.gov

For instance, research has shown that three Mycobacterium strains and one Sphingomonas strain degraded 2-MP faster than 1-MP. nih.govresearchgate.net Conversely, two other Sphingomonas strains degraded 1-MP more rapidly. nih.govresearchgate.net This isomer preference can be so pronounced that some bacteria can only utilize one isomer for growth; mycobacteria often grow on 2-MP, while sphingomonads tend to utilize 1-MP. nih.gov In the case of dimethylphenanthrenes (DMPs), some studies suggest that isomers like 1,7-DMP may be slightly more resistant to biodegradation than other C₂-phenanthrene isomers. fao.org This specificity is critical, as the relative abundance of different isomers can serve as a diagnostic tool to assess the extent of biodegradation in contaminated sites. nih.gov

Table 1: Isomer-Specific Degradation Preferences of Different Bacterial Genera

| Bacterial Genus | Preferred Methylphenanthrene Isomer for Degradation | Reference |

|---|---|---|

| Mycobacterium | 2-Methylphenanthrene (B47528) | nih.gov |

| Sphingomonas (some strains) | 1-Methylphenanthrene (B47540) | nih.gov |

| Sphingomonas (other strains) | 2-Methylphenanthrene | nih.gov |

| Achromobacter | Higher degradation rate for methylphenanthrenes | researchgate.net |

| Citrobacter | Higher degradation rate for dimethylphenanthrenes and trimethylphenanthrenes | researchgate.net |

Demethylation and Carboxylation Processes in Alkyl-PAH Degradation

Two key transformation processes in the microbial degradation of alkylated PAHs are demethylation and carboxylation.

Demethylation involves the removal of a methyl group from the aromatic ring. This can occur as an initial step, allowing the subsequent degradation to proceed via pathways established for the parent, non-alkylated PAH.

Carboxylation , as mentioned earlier, is a crucial activation step in anaerobic degradation. nih.gov This process involves the addition of a carboxyl group (–COOH) to the aromatic structure, which is a chemically challenging reaction on a stable aromatic ring. nih.gov This initial carboxylation has been confirmed for non-substituted PAHs like naphthalene (B1677914) and phenanthrene, leading to the formation of their corresponding carboxylic acids. nih.gov For alkylated PAHs, an alternative initial step under anaerobic conditions is the addition of fumarate to the methyl group. nih.gov Both demethylation and carboxylation are critical initiating steps that facilitate the subsequent breakdown of the complex ring structure.

Biotransformation and Metabolite Identification

The microbial transformation of this compound results in the formation of various intermediate compounds known as metabolites. Identifying these metabolites is key to understanding the degradation pathways and the potential for the formation of more or less toxic compounds.

Formation of Polycyclic Aromatic Acids (PAAs) as Primary Metabolites

A significant outcome of the biotransformation of alkylated PAHs is the formation of polycyclic aromatic acids (PAAs). nih.gov These acidic metabolites are produced through the oxidation of the alkyl side chains. nih.govresearchgate.net For example, the microbial degradation of 1-methylphenanthrene has been shown to involve the monooxygenation of the methyl group. nih.gov Recent research has successfully identified PAA metabolites in fish exposed to 1-methylphenanthrene and 1,4-dimethylphenanthrene, confirming that this metabolic pathway occurs in marine organisms. nih.gov The discovery of these acid products is significant as they could serve as biomarkers for assessing oil pollution. nih.gov

Role of Alkyl Group Position in Biotransformation Preferences

The specific location of the alkyl (methyl) groups on the phenanthrene ring plays a crucial role in determining the metabolic pathway and the resulting products. It has been hypothesized that alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain. nih.govresearchgate.netwur.nl This can be seen as a detoxification pathway, as it may prevent the formation of more harmful metabolites that can arise from the oxidation of the aromatic rings themselves.

However, the position of the alkyl group can also influence the toxicity of the compound. For instance, 1- and 9-methylphenanthrene (B47486), where the methyl group creates an additional bay region-like structure, have shown mutagenic properties. nih.govresearchgate.net In contrast, 2- and 3-methylphenanthrene (B47518), which lack this structural feature, did not test positive for mutagenicity in the same assays. nih.govresearchgate.net This indicates that while side-chain oxidation is a primary biotransformation route, the specific isomeric structure dictates the ultimate biological activity of the metabolites. nih.govresearchgate.net

Table 2: Influence of Methyl Group Position on Phenanthrene Mutagenicity

| Compound | Presence of Additional Bay Region-like Motif | Mutagenicity Result (Ames Test) | Reference |

|---|---|---|---|

| Phenanthrene | No | Negative | nih.govresearchgate.net |

| 1-Methylphenanthrene | Yes | Positive | nih.govresearchgate.net |

| 2-Methylphenanthrene | No | Negative | nih.govresearchgate.net |

| 3-Methylphenanthrene | No | Negative | nih.govresearchgate.net |

| 9-Methylphenanthrene | Yes | Positive | nih.govresearchgate.net |

Ecological Implications of Alkylphenanthrene Degradation

This compound, as a member of the alkylphenanthrene family, is a hydrophobic organic compound whose fate in the environment is governed by a complex interplay of physical, chemical, and biological processes. nih.gov The persistence of these compounds is significantly influenced by their molecular structure. In sedimentary environments, the distribution of alkylphenanthrenes undergoes transformation with increasing thermal maturity. researchgate.net

Geochemical studies on the related methylphenanthrenes (MPs) indicate that their isomer distributions evolve toward a state of thermodynamic equilibrium over geological time. researchgate.net Less stable isomers tend to convert to more stable configurations through processes like acid-catalyzed 1,2-methyl shifts. researchgate.net For instance, calculations show that 2-methylphenanthrene is the most thermodynamically stable isomer, followed by 3-methylphenanthrene, with 1- and 9-methylphenanthrene being less stable. researchgate.net The energy barrier for the isomerisation of 1-MP to the more stable 2-MP is approximately 22.5 kcal/mol. researchgate.net It is expected that this compound would be subject to similar diagenetic alteration processes, where its initial distribution from a pollution source would gradually shift towards more thermodynamically stable dimethylphenanthrene isomers in mature environmental compartments. The persistence of any specific isomer, including this compound, is therefore not static but is dependent on the kinetic and thermodynamic controls of its environment. researchgate.net

The following table provides a conceptual summary of the relative stabilities and transformation potential for different positions of methyl groups on a phenanthrene ring, based on data for single methyl substitutions.

Table 2: Conceptual Transformation Potential of Methylphenanthrene Isomers

| Isomer Type (based on methyl position) | Relative Thermodynamic Stability | Transformation Pathway Example | Activation Energy Barrier (kcal/mol) |

|---|---|---|---|

| Position 2 | Most Stable | N/A (Product) | N/A |

| Position 3 | Stable | 3-MP → 2-MP | 30.2 |

| Position 1 | Less Stable | 1-MP → 2-MP | 22.5 |

| Position 4 | Less Stable | 4-MP → 3-MP | 15.1 |

| Position 9 | Less Stable | Isomerization requires higher energy | ~39.7 |

The degradation of this compound in contaminated ecosystems is not an isolated process but is intrinsically linked to broader biogeochemical cycles. nih.govnih.gov Biotransformation of organic pollutants is often mediated by microbial communities that utilize these compounds as sources of carbon and energy. nih.gov As microorganisms break down alkylphenanthrenes, the carbon from the aromatic rings is incorporated into microbial biomass or respired as carbon dioxide, thus entering the local carbon cycle.

The table below outlines the conceptual links between alkylphenanthrene degradation and other key elemental cycles in a contaminated ecosystem.

Table 3: Interconnection of Alkylphenanthrene Degradation with Other Biogeochemical Cycles

| Elemental Cycle | Role in Alkylphenanthrene Degradation | Impact of Degradation on the Cycle |

|---|---|---|

| Carbon (C) | Alkylphenanthrenes serve as a carbon source for heterotrophic microbes. | Releases CO₂ through respiration; incorporates carbon into microbial biomass. |

| Nitrogen (N) | Required by microbes for synthesis of proteins and nucleic acids; can be a limiting nutrient for degradation. In anaerobic conditions, nitrate (B79036) can act as an electron acceptor. | Can lead to localized depletion of bioavailable nitrogen (e.g., nitrate, ammonium). |

| Phosphorus (P) | Essential for cellular energy (ATP) and membrane structure; often a limiting nutrient for microbial growth. | Increased microbial activity can immobilize phosphate, reducing its availability. |

| Sulfur (S) | In anaerobic environments, sulfate (B86663) can be used as a terminal electron acceptor by sulfate-reducing bacteria during organic matter degradation. | Can lead to the production of sulfide, which can precipitate metals and alter local geochemistry. |

| Iron (Fe) | Ferric iron (Fe³⁺) can serve as an electron acceptor for anaerobic microbial respiration linked to organic contaminant oxidation. | Leads to the reduction of Fe³⁺ to ferrous iron (Fe²⁺), increasing iron solubility and mobility. |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Phenanthrene (B1679779) Derivatization

The functionalization of the phenanthrene core is a critical area of research for creating novel materials and complex molecules. While traditional methods exist, the development of more efficient and selective catalytic systems is a primary objective. Recent advancements in transition-metal catalysis, such as those employing platinum, gold, gallium, or indium chlorides, have enabled the conversion of readily available biphenyl (B1667301) derivatives into a wide array of substituted phenanthrenes. nih.gov These methods offer a modular approach, allowing for the introduction of substituents at various positions on the phenanthrene skeleton. nih.gov

Future research will likely focus on tailoring these catalytic systems for specific alkylated phenanthrenes like 1,5-dimethylphenanthrene. The goal is to develop catalysts that can selectively functionalize the phenanthrene core without altering the existing methyl groups, or to selectively activate the methyl groups themselves for further derivatization. Photoredox catalysis using organic dyes like 9,10-phenanthrenequinone (PQ) is another promising avenue, offering a low-cost and sustainable alternative to transition-metal catalysts for various organic transformations. tandfonline.com Additionally, methods like aromatization-assisted ring-closing metathesis (RCM) are expanding the toolkit for synthesizing complex phenanthrene derivatives, which could be adapted for precursors of this compound. acs.org

| Catalytic System | Precursors | Potential Application for this compound Derivatization |

| Transition-Metal Catalysis (PtCl₂, AuCl, etc.) | Ortho-alkynyl biphenyls | Introduction of new functional groups onto the aromatic core. nih.gov |

| Photoredox Catalysis (e.g., 9,10-phenanthrenequinone) | Various organic compounds | C-H activation, trifluoromethylation, and other transformations under mild conditions. tandfonline.com |

| Ring-Closing Metathesis (RCM) | Diene precursors | Synthesis of the phenanthrene skeleton with pre-installed functional groups. acs.org |

| Oxidative Radical Cyclization | Biphenyl aryl acetylenes | Creation of functionalized phenanthrenyl stannanes as building blocks for larger aromatics. nih.govacs.org |

Refined Computational Models for Complex Alkylated PAH Systems

Computational chemistry is an indispensable tool for understanding the structure, properties, and reactivity of PAHs. researchgate.netyoutube.com Methods like Density Functional Theory (DFT) are used to calculate molecular geometries, electronic properties, and spectroscopic signatures. nih.gov However, the computational cost of these methods increases significantly with the size and complexity of the molecule. For large, alkylated PAH systems, there is a need for more refined and efficient computational models.

Future research will focus on developing and validating computational methods that can accurately predict the properties of complex mixtures of alkylated PAHs. This includes improving the accuracy of semi-empirical methods and developing new force fields for molecular dynamics simulations. researchgate.net Projects like the COMPAS (COMputational database of Polycyclic Aromatic Systems) provide a foundation for this work by creating large datasets of calculated properties for various PAHs. researchgate.net These databases can be used to train machine learning models that can predict the properties of new or uncharacterized compounds like specific derivatives of this compound, thereby accelerating the discovery of new materials with desired electronic or optical properties. researchgate.net

Integration of Geochemical and Biological Markers for Source Fingerprinting

Alkylated PAHs are important markers for identifying the sources of environmental contamination, such as oil spills and industrial emissions. nih.gov The relative abundance of different isomers of dimethylphenanthrene can provide clues about the origin and thermal maturity of the source material. scielo.org.co For example, different ratios of dimethylphenanthrene isomers are characteristic of crude oil versus pyrogenic sources like combustion. nih.gov

Future research will focus on the integration of multiple data sources for more robust source fingerprinting. This involves combining geochemical data on PAH and alkylated PAH distributions with biological markers of exposure. nih.gov For instance, analyzing the PAH profile in sediment samples alongside metabolites of PAHs (like hydroxypyrene) in the urine of exposed organisms can provide a more complete picture of the source and its biological impact. nih.gov The development of expanded analytical methods that can simultaneously quantify a wide range of parent and alkylated PAHs will be crucial for this integrated approach. nih.gov This will allow for the use of a larger suite of diagnostic ratios, improving the accuracy of source apportionment models.

| Marker Type | Example | Application in Source Fingerprinting |

| Geochemical Markers | Ratios of different dimethylphenanthrene isomers. | Differentiating between petrogenic (crude oil) and pyrogenic (combustion) sources. nih.govscielo.org.co |

| Biological Markers | Urinary 1-hydroxypyrene. | Assessing recent exposure to PAHs in living organisms. nih.gov |

| Sulphur Heterocycles | Dibenzothiophenes (DBTs) and their alkylated forms. | Tracing petrogenic contamination, as these are common in fossil fuels. mdpi.com |

Exploration of Stereoselective Synthesis and Chiral Properties

Chirality, or "handedness," is a fundamental property in chemistry that can have profound effects on the biological activity and material properties of a molecule. While this compound itself is not chiral, the introduction of certain functional groups or the creation of larger, helically twisted structures based on the phenanthrene framework can induce chirality. nih.gov The synthesis of specific stereoisomers (enantiomers or diastereomers) is a significant challenge in organic chemistry.

Future research in this area will likely explore the stereoselective synthesis of chiral derivatives of this compound. This could involve the use of chiral catalysts or auxiliaries to control the 3D arrangement of atoms during a reaction. nih.govnih.gov For example, methods developed for the asymmetric synthesis of phenanthroindolizidines, which rely on chiral starting materials to control the stereochemistry, could be adapted for this purpose. nih.gov The exploration of the chiroptical properties (i.e., the interaction with polarized light) of these new chiral molecules could lead to applications in areas such as asymmetric catalysis, chiral sensors, and optoelectronic devices. nih.gov The synthesis of π-extended helicenes, which are inherently chiral, from phenanthrene-like precursors highlights the potential for creating complex, chiral architectures from simple building blocks. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.